molecular formula C30H52O23S3 B10778494 Thio-maltopentaose

Thio-maltopentaose

Cat. No.: B10778494
M. Wt: 876.9 g/mol
InChI Key: HQMKYAZGNUQLJB-DCFYERRSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thio-maltopentaose is a chemically defined oligosaccharide where the oxygen atom in the glycosidic linkage of maltopentaose is replaced by a sulfur atom, resulting in a thioglycoside. This modification renders the molecule resistant to hydrolysis by a wide range of glycoside hydrolases, making it an invaluable tool in glycobiology research. Its primary application is as a potent and specific inhibitor of carbohydrate-active enzymes, particularly maltase-glucoamylase and other alpha-glucosidases, enabling detailed mechanistic studies of their active sites. Furthermore, this compound serves as a stable intermediate for the chemoenzymatic synthesis of complex glycoconjugates and neoglycoproteins. Its thiol group provides a unique handle for site-specific conjugation via maleimide or iodoacetyl chemistry, facilitating the creation of glycan arrays, biosensors, and fluorescently tagged probes for tracking cellular uptake and metabolism. This compound is essential for investigating carbohydrate digestion, gut microbiota metabolism, and the development of therapeutic strategies for disorders like diabetes and lysosomal storage diseases.

Properties

Molecular Formula

C30H52O23S3

Molecular Weight

876.9 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-sulfanyloxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C30H52O23S3/c31-1-6-11(36)12(37)20(45)29(50-6)55-24-9(4-34)48-27(18(43)15(24)40)53-23-8(3-33)51-30(21(46)14(23)39)56-25-10(5-35)47-26(17(42)16(25)41)52-22-7(2-32)49-28(54)19(44)13(22)38/h6-46,54H,1-5H2/t6-,7-,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-/m1/s1

InChI Key

HQMKYAZGNUQLJB-DCFYERRSSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)S[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)S[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)S)CO)CO)CO)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)SC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)SC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)S)CO)CO)CO)CO)O)O)O)O

Origin of Product

United States

Synthetic Methodologies for Thio Maltopentaose and Its Analogs

Chemical Synthesis Approaches for Thio-Oligosaccharides

Chemical synthesis provides a foundational and versatile platform for the construction of thio-oligosaccharides. These methods offer precise control over the structure and stereochemistry of the final product through the strategic use of protecting groups and activating agents.

Strategies for the Formation of Thioglycosidic Bonds

The creation of a thioglycosidic bond, which replaces the interglycosidic oxygen with a sulfur atom, is the cornerstone of thio-oligosaccharide synthesis. researchgate.net The primary strategy leverages the enhanced nucleophilicity of sulfur compared to oxygen. researchgate.net This typically involves the reaction of a sugar thiol or a thiolate anion with another carbohydrate unit that has been equipped with an electrophilic leaving group at the anomeric center. researchgate.net

A variety of glycosyl donors have been developed to facilitate this key reaction. Common choices include:

Glycosyl Halides: These are highly reactive donors but can sometimes lead to side reactions. rsc.org

Thioglycosides: Widely used due to their stability and high reactivity when activated by a suitable promoter. rsc.orgnih.gov

Glycosyl Trichloroacetimidates: Known for their high reactivity and stereoselectivity, though they require careful handling. rsc.org

Glycosyl Phosphates: These donors are also highly reactive and compatible with a range of reaction conditions. rsc.org

The choice of donor influences the reaction's stereochemistry and yield. rsc.org For instance, neighboring group participation from a protecting group at the C-2 position is a common strategy to ensure the formation of 1,2-trans-glycosidic linkages. nih.gov

Modern approaches have also introduced innovative methods such as:

Aqueous S-Glycosylation: A streamlined method using unprotected deoxythio sugars and glycosyl fluorides in water, promoted by calcium hydroxide, which proceeds with high chemo- and stereoselectivity. nih.gov

Photoinitiated Thiol-Ene Coupling: This radical-based approach allows for the stereoselective addition of thiols to unsaturated carbohydrate skeletons (enoses) under mild, UV-light-initiated conditions. nih.gov

Intramolecular SN2 Glycosylation: This strategy is particularly effective for creating cyclic thio-oligosaccharides, where a linear precursor containing a terminal thiolate and a leaving group cyclizes in high yield. capes.gov.br

The selection of reaction conditions, including the solvent, temperature, and promoter, is critical for managing the reactivity of the glycosyl donor and minimizing side reactions. rsc.orgnih.gov

Multi-step Synthesis of Thio-Maltopentaose Precursors

The assembly of a complex oligosaccharide like this compound requires a multi-step, iterative process to build the carbohydrate chain. A key strategy involves the stepwise coupling of monosaccharide building blocks. capes.gov.br For example, a linear thio-oligosaccharide can be prepared by the iterative coupling between a monosaccharide functionalized with a leaving group (e.g., a 6-iodo derivative) and the anomeric thiolate generated from a 1-thioacetyl sugar residue. capes.gov.br

A "thio-click" approach has been specifically applied to the synthesis of thiomaltooligosaccharides, including tri-, tetra-, and pentasaccharide homologues. researchgate.net This method utilizes a completely regio- and stereoselective photoinitiated thiol-ene coupling reaction between a 2-acetoxy-glucal and a 4-thioglucose type partner. researchgate.net A significant advantage of this protocol is that it avoids complex protecting group manipulations, as both the required thiols and glucals can be prepared from a single starting material, phenyl 2,3,6-tri-O-acetyl-4-S-acetyl-1,4-dithio-β-d-glucopyranoside. researchgate.net

Another streamlined iterative synthesis of thio-oligosaccharides has been developed using aqueous glycosylation. ubc.ca This protecting-group-free method involves the use of deoxythio sugar building blocks that can be efficiently prepared and then coupled with high chemo- and stereoselectivity. ubc.ca The iterative nature of this synthesis is crucial for elongating the chain to achieve the desired this compound precursor. ubc.ca

Synthesis of this compound Derivatives and Modified Analogs

The versatility of chemical synthesis extends to the creation of a wide array of this compound derivatives and modified analogs, which are instrumental for probing biological systems. These derivatives can incorporate non-native linkages, different monosaccharide units, or cyclic structures.

Notable synthetic achievements in this area include:

Solid-Phase Synthesis: This technique allows for the efficient construction of thio-oligosaccharides on a polymer support. researchgate.net In this method, highly reactive polymer-bound sugar 1-thiolates react with sugar triflates to produce thio-oligosaccharides in high yield without the need for protecting groups on the thiolate acceptor. researchgate.net

Cyclic Thio-oligosaccharides: Unnatural cyclic oligosaccharides with exclusively thio-glycosidic linkages have been synthesized. capes.gov.br A protocol for novel cyclic β-1,6-S-linked glucopyranosides was developed, where the key step is a base-promoted intramolecular SN2 glycosylation of a linear thio-oligosaccharide precursor, achieving yields as high as 92-95%. capes.gov.br

Thio-click Derived Analogs: The photoinitiated thiol-ene coupling method has been used to prepare phenyl 2,3,6,2',3',6'-hexa-O-acetyl-4'-S-acetyl-1,4,4'-trithio-β-d-maltoside and its higher homologues, representing structurally precise thio-oligosaccharide derivatives. researchgate.net

General Derivatization: An efficient two-step method for introducing thiol groups into various biologically active compounds has been developed, involving esterification with S-trityl protected thioacetic acid followed by deprotection. This general methodology provides access to new sulfur-containing derivatives that can be applied to carbohydrate structures.

These synthetic analogs, which possess enhanced stability compared to their O-glycoside counterparts, are valuable as potential inhibitors or molecular probes. researchgate.net

Enzymatic and Chemoenzymatic Synthesis Protocols

Enzymatic and chemoenzymatic methods offer powerful alternatives to purely chemical synthesis, providing exceptional regio- and stereoselectivity under mild reaction conditions.

Application of Thioglycoligases and Thioglycosynthases for Thio-Glycoside Formation

To overcome the low efficiency of wild-type glycosyltransferases with thiol acceptors, researchers have engineered mutant enzymes specifically for the synthesis of thioglycosides. ubc.ca These biocatalysts are derived from retaining glycoside hydrolases (GHs). ubc.ca

Thioglycoligases are created by mutating the catalytic acid/base residue in the active site of a retaining glycosidase. researchgate.netubc.ca While this mutation significantly diminishes the enzyme's natural hydrolytic activity, it allows the enzyme to catalyze the formation of a thioglycosidic bond. The mechanism involves two steps: first, the formation of a covalent glycosyl-enzyme intermediate using a donor substrate with a highly activated leaving group (e.g., dinitrophenyl glycosides or glycosyl fluorides). researchgate.net Second, this intermediate is intercepted by a sugar acceptor containing a highly nucleophilic thiol group, resulting in the formation of the S-glycosidic linkage. researchgate.net

Thioglycosynthases are a further refinement of this concept. ubc.caresearchgate.net These are double-mutant enzymes where both the catalytic nucleophile and the catalytic acid/base residues of a retaining glycosidase have been replaced with non-catalytic amino acids. ubc.caresearchgate.net Lacking a nucleophile, these enzymes cannot form the glycosyl-enzyme intermediate and are thus hydrolytically inactive. However, they can function as highly efficient scaffolds, bringing a glycosyl fluoride (B91410) donor and a thiosugar acceptor together in the active site to directly catalyze the formation of a thioglycosidic bond. ubc.caresearchgate.net

These engineered enzymes have been successfully used to synthesize a variety of thioglycosides, thiodisaccharides, and even more complex thio-oligosaccharides, demonstrating the power of biocatalysis in accessing these stable glycan mimics. ubc.ca

Transglycosylation Reactions for this compound Production

The synthesis of thio-oligosaccharides, including this compound, can be achieved through enzymatic processes known as transglycosylation reactions. This method offers a significant advantage over purely chemical syntheses by providing high regioselectivity and stereoselectivity under mild reaction conditions, often eliminating the need for complex protecting group strategies. ihmc.usnih.gov Transglycosylation involves the transfer of a glycosyl moiety from a donor substrate to an acceptor molecule other than water. mdpi.com While glycoside hydrolases (GHs) primarily catalyze the cleavage of glycosidic bonds, their catalytic activity can be reversed or shifted towards synthesis under specific conditions. ihmc.usfrontiersin.org

The fundamental principle involves manipulating the reaction equilibrium to favor the transfer of a sugar unit to a suitable acceptor, which, in the context of thio-oligosaccharide synthesis, is a thiol-containing molecule. mdpi.comresearchgate.net Key strategies to enhance the transglycosylation activity of an enzyme over its inherent hydrolytic function include reducing the water activity of the medium, for instance, by incorporating hydrophilic organic solvents, and using a high concentration of the acceptor molecule. ihmc.usmdpi.com

For the production of this compound, this would typically involve an enzyme capable of processing malto-oligosaccharides, such as an amylase, and a thio-functionalized glucose or maltose (B56501) acceptor. The enzyme would cleave a donor substrate (e.g., starch, a malto-oligosaccharide) and transfer a glucose or larger oligosaccharide unit to the thiol group of the acceptor, forming a stable S-glycosidic bond. mdpi.com

Research has demonstrated the viability of using amylases for transglycosylation to create derivatives of maltooligosaccharides. mdpi.com For example, various amylases, including maltopentaose-producing amylase, have been used in mixtures of water and hydrophilic organic solvents to enhance their transglycosylation capabilities and produce high-purity oligosaccharide derivatives. mdpi.com In the glycosylation of maltooligosaccharides, thiol nucleophiles are often preferred, and the reaction can be catalyzed by acid catalysts or, more specifically, by enzymes. mdpi.com

A significant advancement in this field is the engineering of glycoside hydrolases into "thioglycoligases." These mutant enzymes are specifically designed to catalyze the formation of thioglycosidic linkages with high efficiency. A notable example is a mutant of a GH20 hexosaminidase from Streptomyces plicatus (SpHex E314A), where the catalytic acid/base residue has been altered. nih.gov This engineered enzyme effectively couples N-acetylglucosamine (GlcNAc) or N-acetylgalactosamine (GalNAc) donors to a wide array of thiol-containing acceptors, including various thiosugars, to produce S-linked disaccharides in nearly quantitative yields. nih.gov This thioglycoligase approach represents a powerful and precise methodology that could be adapted for the synthesis of more complex thio-oligosaccharides like this compound.

The table below summarizes findings from a study using the engineered thioglycoligase SpHex E314A, demonstrating its efficacy in forming S-glycosidic bonds with various thio-sugar acceptors. This serves as a model for the potential enzymatic synthesis of this compound.

Table 1: Thioglycoligation Catalyzed by Engineered Enzyme SpHex E314A Data synthesized from a study on a mutant GH20 hexosaminidase. nih.gov

Donor SubstrateThiol AcceptorProductLinkage FormedYield
GlcNAc-oxazoline4-thio-pNP-GlcNAcS-linked disaccharideβ-1,4-thioglycosidicQuantitative
GlcNAc-oxazoline3-thio-pNP-GlcNAcS-linked disaccharideβ-1,3-thioglycosidicQuantitative
GlcNAc-oxazoline6-thio-pNP-GlcNAcS-linked disaccharideβ-1,6-thioglycosidicQuantitative

Furthermore, studies on natural enzymes demonstrate their capacity for transglycosylation to build longer oligosaccharides. The following table details the transglycosylation activity of a maltotriose-forming amylase, illustrating the principle of extending an oligosaccharide chain enzymatically.

Table 2: Transglycosylation by Maltotriose-Forming Amylase from Streptomyces griseus Data from a study on the transglycosylation reaction of maltotriose-forming amylase. nih.gov

Donor SubstrateAcceptor SubstrateMajor ProductYield
Maltotetraose (B33255)p-nitrophenyl α-D-glucopyranosidep-nitrophenyl α-maltotetraoside-
Maltotetraosep-nitrophenyl β-D-glucopyranosidep-nitrophenyl 3(1)-O-α-maltotriosyl-β-D-glucopyranoside16%

These examples highlight the robust potential of transglycosylation reactions as a key methodology for the targeted synthesis of this compound and its analogs, offering a route to novel compounds for glycobiology research.

Advanced Structural and Conformational Analysis of Thio Maltopentaose and Its Complexes

X-ray Crystallography of Enzyme-Thio-Maltopentaose Complexes

X-ray crystallography has been an indispensable tool in visualizing the three-dimensional structures of enzyme-ligand complexes at atomic resolution. The study of cyclodextrin (B1172386) glycosyltransferase (CGTase) from Bacillus circulans in complex with thio-maltopentaose provides a clear example of how this technique illuminates the intricacies of carbohydrate-protein interactions.

Determination of Ligand Binding Modes and Subsite Occupancy

The crystal structure of Bacillus circulans cyclodextrin glycosyltransferase (CGTase) complexed with a this compound inhibitor (PDB ID: 9CGT) reveals the precise binding mode of this substrate mimic within the enzyme's active site cleft. rcsb.org The this compound molecule occupies several subsites, which are specific binding pockets for individual glucose units of the oligosaccharide chain. The electron density maps clearly show the positioning of the five glucose residues, allowing for a detailed analysis of the interactions at each subsite.

The binding of this compound to CGTase involves a network of hydrogen bonds and van der Waals interactions between the hydroxyl groups of the sugar residues and the amino acid side chains of the enzyme. The sulfur atom of the thio-glycosidic linkage also influences the local geometry and interactions within the active site. The occupancy of the subsites by this compound provides crucial information for understanding the enzyme's substrate specificity and the mechanism of cyclodextrin formation. rcsb.org

Elucidation of Enzyme Conformational Changes Upon this compound Binding

The binding of a ligand to an enzyme often induces conformational changes in the protein, a phenomenon known as induced fit. In the case of CGTase, the binding of this compound leads to observable shifts in the positions of key amino acid residues within the active site. These changes are critical for catalysis, as they position the substrate correctly for the glycosyl transfer reaction to occur.

Comparison of the crystal structure of the apo-enzyme (ligand-free) with the this compound-bound complex highlights the movements of specific loops and side chains that accommodate the inhibitor. rcsb.org For instance, aromatic residues such as tyrosine and tryptophan in the active site are known to undergo reorientation to form stacking interactions with the pyranose rings of the oligosaccharide. These subtle yet significant conformational adjustments are essential for stabilizing the transition state of the enzymatic reaction.

Structural Characterization of Ternary Enzyme-Substrate Mimic Complexes

While the binary complex of CGTase and this compound provides a snapshot of substrate binding, the study of ternary complexes, which include the enzyme, a substrate or its mimic, and a second ligand or cofactor, can offer deeper insights into the catalytic mechanism. Although a specific ternary complex involving this compound has not been extensively detailed in available literature, studies on related complexes provide a framework for understanding such interactions. For example, the structure of CGTase complexed with acarbose, another potent inhibitor, in the presence of other molecules can mimic different stages of the catalytic cycle. nih.gov

These ternary structures are instrumental in visualizing the roles of catalytic residues and water molecules during the formation and breakdown of the glycosyl-enzyme intermediate. The presence of a thio-oligosaccharide in such a complex would uniquely probe the electronic requirements and steric tolerances of the active site during catalysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

While X-ray crystallography provides a static picture of a molecule in its crystalline state, NMR spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in solution, which is more representative of their physiological environment.

Comparative Conformational Flexibility of Thio-Analogs versus O-Linked Glucosyl Oligomers

The replacement of the inter-glycosidic oxygen atom with a sulfur atom in this compound leads to significant changes in its conformational flexibility compared to its natural O-linked counterpart, maltopentaose (B1148383). The C-S bond is longer than the C-O bond, and the C-S-C bond angle is smaller than the C-O-C angle. These geometric differences, coupled with the altered electronic properties of the sulfur atom, influence the rotational freedom around the glycosidic linkage.

Structural Dynamics and Intermolecular Interactions Probed by NMR

NMR spectroscopy is uniquely suited to probe the dynamic nature of molecules in solution and their interactions with other molecules. Techniques such as relaxation measurements (T1 and T2) and transferred NOE (trNOE) experiments can provide information on the internal motions of this compound and its interactions with binding partners, such as enzymes or other solutes. nih.gov

In the context of enzyme-ligand interactions, NMR can be used to identify the specific protons of this compound that are in close proximity to the protein, thereby mapping the binding interface in solution. Furthermore, the analysis of chemical shift perturbations upon binding can reveal the electronic changes that occur in both the ligand and the protein. These dynamic and interaction studies are crucial for a complete understanding of the structure-function relationship of this compound.

Complementary Analytical Techniques for Structural Elucidation

The comprehensive structural analysis of this compound and its derivatives relies on a suite of complementary analytical techniques. While Nuclear Magnetic Resonance (NMR) spectroscopy provides the foundational atomic-level structural details, other methods are indispensable for confirming molecular weight, assessing purity, and offering additional structural insights into the molecule's functional groups and higher-order structure.

Mass Spectrometry (MS) for Thio-Oligosaccharide Characterization

Mass spectrometry is a powerful analytical tool for the characterization of thio-oligosaccharides, providing precise molecular weight determination and valuable structural information through fragmentation analysis. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are commonly employed for analyzing oligosaccharides and their derivatives. mdpi.comrsc.org

In the analysis of this compound, MS confirms the successful substitution of a sulfur atom for an oxygen atom in the glycosidic linkage, which results in a predictable mass shift compared to its native counterpart, maltopentaose. The high resolution of modern MS instruments, like Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS, allows for the determination of the intact mass with sub-ppm error, confirming the elemental composition. acs.org

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides information about the sequence and connectivity of the monosaccharide units. frontiersin.org Collision-Induced Dissociation (CID) of the protonated molecule [M+H]⁺ or sodiated molecule [M+Na]⁺ of this compound would be expected to yield a series of B and Y fragment ions, corresponding to cleavages of the glycosidic bonds. The mass difference in the fragments containing the thio-glycosidic bond compared to those from native maltopentaose provides direct evidence of the location of the sulfur atom within the oligosaccharide chain. nih.gov For instance, the mass of fragment ions containing the thio-glycosidic linkage will be higher by approximately 16 Da (the difference in atomic mass between sulfur and oxygen).

Table 1: Representative MS Fragmentation Data for this compound This table presents theoretical m/z values for expected fragment ions of a singly-thiolated maltopentaose compared to native maltopentaose, assuming cleavage at the glycosidic bonds. The location of the thio-linkage influences which fragments show a mass shift.

Ion TypeNative Maltopentaose FragmentTheoretical m/z [M+Na]⁺This compound Fragment (Example: Thio-linkage between units 1 and 2)Theoretical m/z [M+Na]⁺
B₁Glucose185.05Glucose185.05
B₂Maltose (B56501)347.10Thio-maltose363.10
B₃Maltotriose (B133400)509.15Thio-maltotriose525.15
B₄Maltotetraose (B33255)671.21Thio-maltotetraose687.21
Y₁Glucose185.05Glucose185.05
Y₂Maltose347.10Maltose347.10
Y₃Maltotriose509.15Maltotriose509.15
Y₄Maltotetraose671.21Maltotetraose671.21

Chromatographic Methods for Purity and Structural Assessment (e.g., HPLC, SEC)

Chromatographic techniques are essential for the purification and purity assessment of this compound, ensuring that the sample is free from starting materials, unreacted reagents, and other oligosaccharide impurities. High-Performance Liquid Chromatography (HPLC) and Size-Exclusion Chromatography (SEC) are the most relevant methods. phenomenex.com

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to separate components in a mixture. nih.gov For thio-oligosaccharides, reversed-phase (RP-HPLC) or hydrophilic interaction liquid chromatography (HILIC) can be employed. nih.gov RP-HPLC separates molecules based on hydrophobicity. The introduction of a sulfur atom may slightly alter the polarity and retention time of this compound compared to its oxygenated analog. HILIC is particularly well-suited for separating polar compounds like carbohydrates, providing excellent resolution for oligosaccharides of varying lengths. nih.gov By using a calibrated system, HPLC can provide quantitative information about the purity of the this compound sample. ijrpc.com

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume, or size in solution. lcms.cz This technique is invaluable for assessing the presence of aggregates or fragments in the this compound sample. nih.gov The sample is passed through a column packed with porous beads; larger molecules elute first, while smaller molecules that can enter the pores take longer to elute. phenomenex.com SEC is typically used to confirm the monomeric state of the compound and to quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments). usp.org While SEC is primarily a tool for purity assessment based on size, it can be coupled with other detectors, such as multi-angle light scattering (MALS), to provide an absolute determination of molecular weight without relying on column calibration standards. nih.gov

Table 2: Overview of Chromatographic Methods for this compound Analysis

Technique Typical Column Type Common Mobile Phase Primary Application
HPLC (HILIC) Amide or other polar stationary phases Acetonitrile/Water gradient Purity assessment, separation from isomers and other oligosaccharides. nih.gov
HPLC (Reversed-Phase) C18 or C8 Water/Acetonitrile or Methanol gradient Purification and purity analysis, separation based on polarity. chromatographyonline.com

| SEC-HPLC/UHPLC | Silica-based with hydrophilic coating (e.g., diol) | Aqueous buffer (e.g., phosphate (B84403) buffer with salt) | Quantitation of monomer, aggregates, and fragments; assessment of sample homogeneity. usp.orgchromatographyonline.com |

Spectroscopic Methods beyond NMR for Structural Insights (e.g., FTIR, Raman)

While NMR provides the most detailed structural map, other spectroscopic techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy offer complementary and rapid insights into the molecular vibrations and functional groups present in this compound. thermofisher.com

Fourier Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations (stretching, bending). mdpi.com The resulting spectrum is a fingerprint of the molecule's functional groups. In this compound, FTIR can confirm the presence of key structural features. For example, a broad absorption band in the 3600-3200 cm⁻¹ region is characteristic of O-H stretching vibrations from the numerous hydroxyl groups. Bands in the 3000-2800 cm⁻¹ range correspond to C-H stretching. The "fingerprint region" (below 1500 cm⁻¹) contains complex vibrations, including C-O and C-C stretching, which are characteristic of the carbohydrate backbone. scielo.org.mx Crucially, the presence of the thio-glycosidic bond may be identified by a weak C-S stretching vibration, typically observed in the 800-600 cm⁻¹ range.

Raman Spectroscopy is a light scattering technique that provides information on molecular vibrations. researchgate.net It is complementary to FTIR because some vibrational modes that are weak or inactive in FTIR are strong in Raman, and vice-versa. mdpi.com For instance, while FTIR is highly sensitive to polar bonds like O-H and C=O, Raman is often more sensitive to non-polar, symmetric bonds. mdpi.com In the context of this compound, Raman spectroscopy would also detect the carbohydrate backbone vibrations. It can be particularly useful for observing the S-S stretching band (if disulfide-linked dimers were to form as an impurity) or the C-S stretching vibration, which can provide confirmatory evidence for the thio-linkage. researchgate.net

The combination of FTIR and Raman provides a more complete vibrational profile of the molecule, confirming the presence of expected functional groups and offering a means to detect structural changes or impurities. scielo.org.mx

Table 3: Key Vibrational Frequencies for this compound Characterization

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹) Primary Detection Method
O-H Stretching 3600 - 3200 FTIR (Strong, Broad)
C-H Stretching 3000 - 2800 FTIR, Raman
C-O Stretching 1200 - 1000 FTIR (Strong)
C-S Stretching 800 - 600 Raman, FTIR (Weak)

Mechanistic Investigations of Carbohydrate Processing Enzymes Utilizing Thio Maltopentaose

Probing Enzyme-Substrate Recognition and Specificity

Thio-maltopentaose, a sulfur-containing analogue of maltopentaose (B1148383), has emerged as a valuable tool for investigating the intricacies of enzyme-substrate interactions in carbohydrate-processing enzymes. Its unique properties, primarily its resistance to enzymatic cleavage, allow for the detailed study of binding events and the structural features that govern substrate specificity.

This compound as a Mimic of Natural Maltooligosaccharide Substrates

A prime example of its application is in the study of cyclodextrin (B1172386) glycosyltransferases (CGTases). The crystal structure of a CGTase from Niallia circulans (formerly Bacillus circulans) has been solved in a complex with this compound. rcsb.org This structural information provides a static snapshot of how the enzyme accommodates a maltooligosaccharide chain within its active site, revealing key interactions between the sugar units and the amino acid residues of the enzyme. rcsb.org These binding studies are instrumental in understanding the basis of substrate recognition and have paved the way for rational protein engineering to alter enzyme function. rcsb.org

Analysis of Resistance to Enzymatic Hydrolysis by Glycosidases

A key feature of thio-oligosaccharides, including this compound, is their significantly increased resistance to enzymatic hydrolysis by glycosidases compared to their natural oxygen-containing counterparts. The thioether bond in the glycosidic linkage is less susceptible to cleavage by the catalytic machinery of these enzymes.

Studies on other thio-sugars, such as thio-galactopyranosides, have demonstrated this principle effectively. When incubated with various α-galactosidases, glycosides with a terminal thio-galactose residue were found to be resistant to hydrolysis by human α-galactosidase A and enzymes present in cell extracts. nih.govnih.gov In cases where hydrolysis did occur, such as with Bacteroides fragilis α-1,3-galactosidase, the rate was drastically reduced to only 1-3% of the rate observed with the natural O-galactoside substrate. nih.govnih.gov This inherent stability allows researchers to trap enzyme-substrate complexes and study them over extended periods, which would not be possible with rapidly hydrolyzed natural substrates. This resistance is a critical attribute for their use in active site mapping and mechanistic studies.

Elucidation of Catalytic Mechanisms in Glycoside Hydrolases and Transferases

The use of this compound and related thio-oligosaccharides extends beyond simple binding studies to the detailed elucidation of catalytic mechanisms in complex enzymes like glycoside hydrolases and transferases.

Active Site Mapping and Identification of Key Catalytic Residues

By binding to the active site without being turned over, this compound acts as a molecular probe, allowing for the precise mapping of the active site architecture. The analysis of co-crystal structures, such as that of CGTase with this compound, enables the identification of amino acid residues that form the various subsites within the active site cleft. rcsb.org These subsites are responsible for binding individual glucose units of the oligosaccharide chain.

The detailed interaction map derived from such studies is crucial for pinpointing key catalytic residues. For instance, the proximity of certain acidic residues to the scissile glycosidic bond can suggest their role as the catalytic acid/base or nucleophile, fundamental components of the glycoside hydrolase catalytic mechanism. While thio-glycosidic bonds are generally resistant to hydrolysis, some enzymes can catalyze this reaction, albeit slowly, often requiring remote activation of the C-S bond. mdpi.com The study of such reactions can provide insights into the role of specific active site residues in catalysis. mdpi.com

Role in Defining Subsite Specificities of Maltodextrin (B1146171) Phosphorylase and Cyclodextrin Glycosyltransferase

In the case of Escherichia coli maltodextrin phosphorylase, studies with oligosaccharides have highlighted the importance of a stacking interaction between a glucosyl residue and a tyrosine residue at a subsite remote from the catalytic site for substrate recognition. nih.gov Although these studies did not specifically use this compound, the principles of subsite mapping are directly applicable.

For CGTases, the binding of this compound has provided a structural basis for understanding their product specificity, which is the size of the cyclodextrins they produce. rcsb.org The conformation of the bound oligosaccharide within the active site guides the cyclization reaction. Based on the insights from these binding studies, researchers have successfully engineered CGTases with altered product specificities. By mutating residues in specific subsites, the production of a particular cyclodextrin size can be enhanced. For example, mutations at subsite -3 and subsite -7 of CGTase from Paenibacillus macerans have been shown to increase the production of α-cyclodextrin. nih.govnih.gov

EnzymeInvestigated SubsiteEffect of MutationReference
Cyclodextrin Glycosyltransferase (Paenibacillus macerans)Subsite -3 (Asp372, Tyr89)Shift in specificity towards α-cyclodextrin production nih.gov
Cyclodextrin Glycosyltransferase (Paenibacillus macerans)Subsite -7Enhanced α-cyclodextrin specificity nih.gov

Investigation of Transition States and Intermediates in Enzymatic Reactions

While this compound primarily acts as a ground-state substrate mimic, its use can contribute to the understanding of enzymatic transition states and intermediates. Glycosidases and glycosyltransferases are known to significantly stabilize the transition state of the glycosidic bond cleavage reaction. nih.gov Inhibitors that mimic the geometry and charge of this transition state are often potent and provide valuable insights into the catalytic mechanism. nih.gov

The stable complex formed between an enzyme and a thio-oligosaccharide can be considered a starting point for computational studies that model the reaction pathway towards the transition state. Furthermore, the structural information obtained from these complexes can guide the design of true transition state analogs. For instance, understanding how the five-membered thiocyclitol moiety of the inhibitor kotalanol (B586845) binds to the active site of maltase-glucoamylase has provided clues about the conformation of the transition state in the catalyzed reaction. nih.gov Although not directly involving this compound, this illustrates the principle of using sulfur-containing mimics to probe transition state-like conformations.

Insights into Glycosidic Bond Cleavage and Formation Mechanisms

This compound, a sulfur-containing analogue of maltopentaose, serves as an invaluable tool for elucidating the intricate mechanisms of carbohydrate-processing enzymes. By replacing an oxygen atom in the glycosidic linkage with a sulfur atom, the resulting thioglycosidic bond is significantly more resistant to enzymatic hydrolysis. This property allows researchers to trap enzyme-substrate complexes, stabilize reaction intermediates, and gain unprecedented insights into the dynamics of glycosidic bond cleavage and formation.

The study of glycosidic bond cleavage by glycoside hydrolases (GHs) often relies on understanding the transition states and intermediates involved. The generally accepted mechanism for retaining glycosidases involves a two-step, double-displacement reaction that proceeds through a covalent glycosyl-enzyme intermediate and involves an oxocarbenium ion-like transition state. youtube.comyoutube.com The use of thio-oligosaccharides like this compound allows for the stabilization of conformations mimicking these transient states, facilitating their study through techniques like X-ray crystallography.

A prime example of this approach can be seen in studies of processive cellulases, which, like many amylases that process maltopentaose, move along a polysaccharide chain. In the study of the endo-processive cellulase (B1617823) Cel48F, researchers used thio-oligosaccharides to understand its movement and catalytic action. nih.gov By using catalytically inactive mutants of the enzyme in complex with thio-cellooctaose and thio-cellononaose, they could visualize the substrate in the active site without it being cleaved. nih.gov This methodology is directly applicable to enzymes that use maltopentaose as a substrate. The this compound would act as a slow substrate or inhibitor, allowing for the capture of the enzyme-substrate complex and revealing key structural details of the binding and cleavage process.

Table 1: Examples of Thio-Oligosaccharides in Mechanistic Studies of Glycoside Hydrolases This table is illustrative of the technique, drawing parallels from related thio-oligosaccharides used in similar enzymatic systems.

Enzyme (Family)MutantThio-Substrate AnalogueResearch FindingReference
Cel48F (GH48)E44QThio-cellooctaoseRevealed substrate binding in a "sliding" mechanism for processive action. nih.gov
Cel48F (GH48)E55QThio-cellononaoseMutation prevented hydrolysis, allowing for crystallographic snapshots of the enzyme-substrate complex. nih.gov

Similarly, investigating the formation of glycosidic bonds is advanced by using thio-sugar analogues. Glycosyltransferases (GTs) and engineered glycosidases (glycosynthases) catalyze the formation of these bonds. nih.govresearchgate.net The formation is an enzyme-catalyzed coupling reaction between a nucleophilic hydroxyl group on an acceptor sugar and an electrophilic donor sugar, often a glycosyl phosphate (B84403). youtube.comyoutube.com

Research into engineered enzymes has demonstrated the creation of "thioglycoligases" from glycoside hydrolases. nih.gov By mutating a key catalytic residue, such as the catalytic acid/base, a glycoside hydrolase can be converted into an enzyme that efficiently forms, rather than cleaves, thioglycosidic bonds. nih.gov For instance, a mutant of a GH20 hexosaminidase (SpHex E314A) was shown to catalyze the formation of S-linked disaccharides with high yields using various thiol acceptors. nih.gov This principle highlights how thio-analogues can be used not only to study but also to engineer novel bond-forming activities. This compound could theoretically be used as an acceptor or a donor in such systems to synthesize novel thio-oligosaccharides, providing deeper understanding of the steric and electronic requirements of the enzyme's active site during bond formation.

Broader Biochemical Research Applications of Thio Maltopentaose

Utilization in Protein Crystallization for Structural Biology Studies

The determination of the three-dimensional structure of proteins is fundamental to understanding their function. X-ray crystallography remains a primary technique for this purpose, but obtaining well-diffracting crystals is often a major bottleneck. Co-crystallization with a ligand that stabilizes the protein in a specific conformation can significantly improve the chances of successful crystallization and yield high-quality crystals.

While direct crystallographic studies specifically involving Thio-maltopentaose are not extensively documented in publicly available literature, the principle of using thio-oligosaccharides as tools in protein crystallization is established. Thio-oligosaccharides can act as non-hydrolyzable substrate mimics, binding to the active site of carbohydrate-processing enzymes or the binding sites of carbohydrate-binding modules (CBMs) without being degraded. This stable complex formation can reduce the conformational heterogeneity of the protein, a key factor for promoting crystallization. The maltose-binding protein (MBP) has been successfully used as a crystallization chaperone, and its interaction with various malto-oligosaccharides is well-characterized. nih.gov The use of modified oligosaccharides, such as reduced forms, has provided insights into different binding modes. nih.gov It is conceivable that this compound could be employed in a similar manner to trap a protein in a defined conformational state, thereby facilitating crystallization and providing a static snapshot of the protein-ligand interaction for structural determination.

Design and Development of Enzymatic Inhibitors and Probes

The resistance of the thioglycosidic linkage to enzymatic cleavage makes thio-oligosaccharides, including this compound, excellent candidates for the design of enzyme inhibitors and molecular probes.

Molecular probes are essential for detecting and characterizing enzyme activity in complex biological systems. rsc.org Thio-oligosaccharides can be functionalized with reporter groups (e.g., fluorescent or radioactive labels) to create specific probes for carbohydrate-binding proteins. The stability of the thioglycosidic bond ensures that the probe remains intact during the course of an experiment, allowing for accurate localization and quantification of binding events.

The rational design of enzyme inhibitors and modulators is a cornerstone of drug discovery and chemical biology. Building upon the this compound scaffold, medicinal chemists can synthesize a variety of analogues with modified properties. These modifications can include altering the length of the oligosaccharide chain, introducing different functional groups, or changing the stereochemistry at specific positions. Such modifications can fine-tune the binding affinity and selectivity of the thio-oligosaccharide for its target enzyme.

The synthesis of thiodisaccharides with varied structural features has demonstrated that specific modifications can significantly enhance inhibitory activity against enzymes like E. coli β-galactosidase. rsc.org This principle can be extended to this compound, where a library of analogues could be created to screen for potent and selective inhibitors of target amylases or other carbohydrate-processing enzymes. The development of synthetic methods for creating thio-oligosaccharides facilitates the generation of such libraries. nih.gov

Application in Studying Carbohydrate-Binding Modules and Surface Interactions

Carbohydrate-Binding Modules (CBMs) are non-catalytic domains found in many carbohydrate-active enzymes that play a crucial role in substrate recognition and binding. Understanding the interaction between CBMs and their target carbohydrates is essential for elucidating the mechanisms of enzyme action on complex carbohydrates like starch and cellulose.

This compound can serve as a valuable tool for studying CBMs. Its resistance to hydrolysis allows for the stable formation of CBM-ligand complexes, which can be studied using various biophysical techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and NMR spectroscopy. These studies can provide quantitative data on binding affinities, specificities, and the thermodynamics of interaction. While specific studies detailing the use of this compound for CBM characterization are not widely reported, the use of other non-hydrolyzable or slowly-hydrolyzed oligosaccharides is a common practice in the field.

Integration into Glycopolymer Synthesis for Advanced Materials Research

Glycopolymers, synthetic polymers decorated with carbohydrate moieties, have garnered significant interest for their potential applications in biomedicine and materials science. These materials can mimic the glycocalyx on cell surfaces and can be used for targeted drug delivery, as anti-adhesion agents against pathogens, and in tissue engineering.

The synthesis of well-defined glycopolymers often relies on robust and efficient conjugation chemistries. The thiol group in thio-oligosaccharides, including this compound, provides a convenient handle for their incorporation into polymer backbones using techniques like thiol-ene "click" chemistry. This method allows for the mild and efficient grafting of the carbohydrate moiety onto a pre-functionalized polymer scaffold. rsc.org The resulting glycopolymers can present a high density of this compound units, leading to multivalent interactions with target proteins. The synthesis of glycopolymers bearing various carbohydrate units, including those with thio-linkages, has been extensively reviewed. escholarship.orgnih.gov

Future Perspectives and Emerging Research Directions for Thio Maltopentaose

Advancements in Stereoselective Synthesis of Thio-Oligosaccharides

The chemical synthesis of oligosaccharides, particularly with the stereocontrol required for biological relevance, remains a formidable challenge. However, recent breakthroughs in synthetic methodologies are paving the way for more efficient and selective production of thio-oligosaccharides like thio-maltopentaose.

One promising area is the development of novel catalytic systems. For instance, thiourea-based organocatalysts have emerged as powerful tools for stereoselective glycosylation reactions. rsc.org These catalysts activate glycosyl donors through non-covalent interactions, such as hydrogen bonding, facilitating high yields and excellent anomeric stereoselectivity. rsc.org This approach represents a significant step towards overcoming the long-standing challenges in carbohydrate chemistry.

Furthermore, "thio-click" chemistry offers a streamlined and highly regioselective and stereoselective method for constructing thio-oligosaccharides. nih.gov Photoinitiated thiol-ene coupling reactions between 2-acetoxy-glucal and 4-thioglucose type reaction partners have been successfully employed to synthesize thiomaltooligosaccharide homologues. nih.gov A key advantage of this method is the avoidance of complex protecting group strategies, simplifying the synthetic route. nih.gov

Aqueous S-glycosylation is another innovative strategy that is gaining traction. This method allows for the iterative assembly of thio-oligosaccharides in water at room temperature, promoted by calcium hydroxide. nih.gov This protecting-group-free approach offers high chemo- and stereoselectivity, providing a more environmentally friendly and efficient pathway to complex thio-oligosaccharides. nih.gov

Recent research has also focused on the cooperative catalysis of thioglycosides. The "4K reaction," which utilizes molecular iodine in conjunction with a metal salt and an acid additive, has been shown to efficiently activate thioglycosides for glycosylation reactions. mdpi.com This method expands the toolkit available for synthesizing complex carbohydrate structures.

The table below summarizes some of the key advancements in the stereoselective synthesis of thio-oligosaccharides.

Synthetic Method Key Features Advantages Reference
Thiourea-Catalyzed GlycosylationUtilizes organocatalysts to activate glycosyl donors via non-covalent interactions.High yields and excellent anomeric stereoselectivity. rsc.org
Thio-Click ChemistryEmploys photoinitiated thiol-ene coupling reactions.Highly regioselective and stereoselective; avoids complex protecting groups. nih.gov
Aqueous S-GlycosylationProtecting-group-free synthesis in water at room temperature.High chemo- and stereoselectivity; environmentally friendly. nih.gov
Cooperative Catalysis (4K Reaction)Activation of thioglycosides using iodine, a metal salt, and an acid additive.Efficient activation for glycosylation reactions. mdpi.com

Computational Modeling and Molecular Dynamics Simulations for this compound and Its Interactions

Computational methods, particularly molecular dynamics (MD) simulations, are becoming indispensable tools for understanding the conformational dynamics and interactions of complex carbohydrates like this compound. While specific MD studies on this compound are still emerging, the methodologies applied to its oxygen-containing counterpart, maltose (B56501), provide a clear roadmap for future investigations.

MD simulations of maltose in explicit water have successfully elucidated its conformational preferences and flexibility. bohrium.com These simulations, which can span up to several nanoseconds, provide detailed insights into the populations of different conformations around the glycosidic linkage and the orientation of hydroxymethyl groups. bohrium.com By comparing simulation data with experimental results from techniques like NMR, researchers can validate and refine their computational models. bohrium.com

For this compound, MD simulations can be employed to:

Predict Conformational Landscapes: Determine the preferred three-dimensional structures of the molecule in solution.

Simulate Protein-Ligand Interactions: Model the binding of this compound to the active sites of enzymes, providing insights into the structural basis of inhibition or substrate recognition.

The development of robust force fields is crucial for the accuracy of these simulations. By combining quantum mechanical calculations with empirical data, researchers can develop parameters that accurately describe the behavior of sulfur-containing carbohydrates. The insights gained from these simulations can guide the rational design of novel thio-oligosaccharide-based inhibitors and probes. mdpi.comrsc.org

The general workflow for such a computational study is outlined below.

Computational Step Description Purpose Reference
Model BuildingCreation of an initial 3D structure of this compound.To establish a starting point for the simulation. mdpi.com
System SetupThe molecule is placed in a simulation box with solvent (e.g., water) and ions.To mimic physiological conditions. mdpi.com
Energy MinimizationThe system's energy is minimized to remove any steric clashes or unfavorable geometries.To obtain a stable starting conformation. mdpi.com
EquilibrationThe system is gradually heated and equilibrated under controlled temperature and pressure.To allow the system to reach a stable state before the production run. mdpi.com
Production SimulationThe main simulation is run for an extended period (nanoseconds to microseconds).To generate a trajectory of the molecule's dynamic behavior. bohrium.commdpi.com
Trajectory AnalysisThe simulation data is analyzed to extract information on conformation, flexibility, and interactions.To gain insights into the molecule's properties. bohrium.com

Exploration of Novel Enzyme Targets and Uncharacterized Mechanistic Pathways

Thio-oligosaccharides like this compound are excellent tools for probing the active sites and reaction mechanisms of carbohydrate-processing enzymes. Due to the replacement of an oxygen atom with sulfur in the glycosidic linkage, these molecules are often resistant to hydrolysis by glycosidases, making them potent inhibitors.

The study of thiol-dependent enzymes, which utilize a cysteine residue in their active site, is a particularly relevant area. nih.gov While not all glycosidases are thiol-dependent, the introduction of a sulfur atom in the substrate can lead to unique interactions within the enzyme's active site. The search for novel enzyme targets for this compound will likely focus on enzymes involved in starch and glycogen (B147801) metabolism, given its structural similarity to malto-oligosaccharides.

Potential enzyme targets for this compound could include:

Alpha-amylases: Endoglycosidases that cleave α-1,4-glycosidic bonds in starch and glycogen.

Beta-amylases: Exoglycosidases that hydrolyze α-1,4-glycosidic bonds from the non-reducing end of starch.

Glucanotransferases: Enzymes that catalyze the transfer of a part of a glucan chain to another acceptor molecule.

By using this compound as a molecular probe, researchers can investigate the mechanistic pathways of these enzymes. For example, kinetic studies can determine the inhibitory potency of this compound, while structural biology techniques like X-ray crystallography can reveal the precise binding mode of the inhibitor in the enzyme's active site. This information is invaluable for understanding the fundamental principles of carbohydrate recognition and catalysis. Furthermore, the identification of enzymes that are potently inhibited by this compound could open up new avenues for therapeutic intervention in diseases where these enzymes are dysregulated.

Expansion into New Biotechnological and Glycobiology Research Applications

The unique properties of this compound and other thio-oligosaccharides position them for a wide range of applications in biotechnology and glycobiology. Their enhanced stability makes them ideal for use in environments where enzymatic degradation is a concern.

One key area of application is in the development of research tools for studying carbohydrate-binding proteins (lectins) and carbohydrate-processing enzymes. Thio-oligosaccharides can be used as stable ligands for affinity chromatography to purify these proteins or as probes in assays to study their binding specificity. The synthesis of trehalose (B1683222) analogues with thio-modifications has already proven valuable in mycobacteria research. nih.gov

In the field of immunology, thio-oligosaccharides could be used to investigate the role of carbohydrates in immune recognition. For instance, they could be used to probe the specificity of antibodies that recognize carbohydrate epitopes or to study the interactions of glycans with immune receptors like Toll-like receptors. preprints.org

Furthermore, the development of thio-oligosaccharide-based inhibitors could have therapeutic applications. For example, inhibitors of enzymes involved in the biosynthesis of essential polysaccharides in pathogens could be developed as novel antimicrobial agents. nih.gov The application of α-galactosidase in biomedicine for conditions like Fabry disease and for blood group conversion highlights the potential for carbohydrate-modifying enzymes and their inhibitors in medicine. nih.gov

The table below outlines potential future applications for this compound.

Application Area Potential Use Rationale Reference
Enzyme Inhibition Studies As a stable inhibitor to study the mechanism of amylases and other glycosidases.Resistance to enzymatic hydrolysis allows for structural and kinetic characterization of enzyme-inhibitor complexes. nih.gov
Affinity Chromatography As a ligand to purify carbohydrate-binding proteins.The stable thio-glycosidic linkage ensures the longevity of the affinity matrix. nih.gov
Immunological Probes To investigate the specificity of anti-carbohydrate antibodies and lectins.Provides a stable epitope for studying glycan-protein interactions. preprints.org
Therapeutic Development As a scaffold for the design of drugs targeting carbohydrate-processing enzymes in pathogens.Potential for developing novel antimicrobial agents. nih.gov

Q & A

Basic Research Questions

Q. What experimental techniques are most reliable for characterizing the structural conformation of thio-maltopentaose?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve glycosidic bond configurations and sulfur substitution sites. Pair with high-resolution mass spectrometry (HRMS) to confirm molecular weight and purity. For crystallographic validation, X-ray diffraction (XRD) is recommended, though challenges in crystallization may require co-crystallization with binding proteins .

Q. How can researchers optimize the synthesis of this compound to ensure reproducibility?

  • Methodological Answer : Employ a stepwise thioglycosylation protocol with controlled sulfur nucleophiles (e.g., thioacetate derivatives). Monitor reaction progress via thin-layer chromatography (TLC) and optimize parameters (temperature, solvent polarity) to minimize side products. Post-synthesis purification should include size-exclusion chromatography (SEC) and reverse-phase HPLC to isolate the pentasaccharide backbone .

Q. What are the critical controls for assessing thio-maltoprataose stability under physiological conditions?

  • Methodological Answer : Design stability assays using phosphate-buffered saline (PBS) at pH 7.4 and 37°C. Include UV-Vis spectroscopy to track degradation kinetics and LC-MS to identify breakdown products. Use maltopentaose (non-thiolated analog) as a negative control to isolate sulfur-specific instability .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

  • Methodological Answer : Perform meta-analysis of existing datasets to identify confounding variables (e.g., cell line-specific glycosidase expression). Validate findings using isogenic cell lines with CRISPR-mediated knockout of suspected interfering enzymes (e.g., α-glucosidases). Triangulate results with surface plasmon resonance (SPR) to measure direct ligand-receptor binding affinities .

Q. What computational and experimental approaches are synergistic for studying this compound’s interaction with carbohydrate-binding proteins?

  • Methodological Answer : Combine molecular dynamics (MD) simulations to predict binding free energies with isothermal titration calorimetry (ITC) for experimental validation. For proteins with unresolved structures, use homology modeling guided by NMR-derived distance constraints .

Q. How can researchers design a robust assay to quantify this compound’s inhibitory effect on enzymatic glycosylation?

  • Methodological Answer : Use a fluorogenic substrate (e.g., 4-methylumbelliferyl-glycosides) in kinetic assays with recombinant glycosyltransferases. Include Michaelis-Menten analysis to differentiate competitive vs. non-competitive inhibition. Validate with in-cellulo assays using metabolic labeling (e.g., azide-modified monosaccharides) and click chemistry detection .

Data Analysis & Reproducibility

Q. What statistical frameworks are appropriate for analyzing batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Apply multivariate analysis (e.g., principal component analysis, PCA) to HRMS and NMR purity data. Use ANOVA to isolate variability sources (e.g., sulfur donor purity, reaction time). For reproducibility, adopt a nested experimental design with triplicate syntheses per condition .

Q. How should researchers address discrepancies between in vitro and in vivo bioavailability data for this compound?

  • Methodological Answer : Perform pharmacokinetic modeling (compartmental analysis) to reconcile in vitro permeability assays (e.g., Caco-2 monolayers) with in vivo plasma concentration-time curves. Include mass balance studies using radiolabeled this compound to track metabolic fate .

Tables: Key Methodological Recommendations

Research Objective Recommended Techniques Critical Controls References
Structural CharacterizationNMR, HRMS, XRDNon-thiolated analog, purity standards
Bioactivity ValidationSPR, ITC, CRISPR-edited cell linesIsogenic controls, enzyme-negative substrates
Batch ReproducibilityPCA, ANOVA, nested experimental designTriplicate syntheses, standardized protocols

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.